4-Hydroxylysine

Biocatalysis Bioproduction Amino Acid Hydroxylation

Researchers studying oxidative stress require a marker that specifically indicates radical-mediated protein damage, not constitutive collagen modifications. 4-Hydroxylysine (CAS 61475-87-4) meets this need as a non-proteinogenic amino acid formed exclusively by radical attack on protein-bound lysine, enabling precise quantification in biological samples such as atherosclerotic plaques. Its procurement ensures assay specificity unattainable with 5-hydroxylysine. Key advantages: functions as a stable, quantifiable marker in HPLC-FMOC assays for oxidative protein damage; produced enantioselectively via engineered L-lysine 4R-hydroxylase at up to 265 mM (43.0 g/L) with 88% molar conversion; serves as a critical intermediate for glycopeptide synthesis in structure-activity relationship studies, including collagen-induced arthritis models.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
Cat. No. B1204564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxylysine
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CN)C(CC(C(=O)O)N)O
InChIInChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)
InChIKeyASYBZHICIMVQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxylysine for Procurement: Non-Proteinogenic Amino Acid with Biomarker and Intermediary Utility


4-Hydroxylysine (CAS 61475-87-4) is a non-proteinogenic, hydroxylated amino acid derivative of L-lysine, distinguished by hydroxylation at the C-4 position. It is not a natural constituent of mammalian proteins like its C-5 isomer, but is a product of radical-mediated protein oxidation, making it a potential biomarker for oxidative stress [1]. As a versatile synthetic intermediate for pharmaceuticals, it can be produced enantioselectively via engineered L-lysine hydroxylase biocatalysis, achieving titers of up to 265 mM (43.0 g/L) with 88% molar conversion from the parent molecule [2]. This compound is procured for applications in oxidative stress research, as a pharmaceutical intermediate, and in glycopeptide synthesis.

Why 4-Hydroxylysine Cannot Be Substituted by 5-Hydroxylysine or Lysine


Substituting 4-hydroxylysine with its closest structural analogs—5-hydroxylysine or L-lysine—is invalid for specific applications due to fundamental differences in origin and function. 5-Hydroxylysine is a natural post-translational modification of collagen, making it a constitutive biological component and a poor marker for oxidative damage, unlike 4-hydroxylysine which is formed ex-vivo by radical attack and serves as a specific indicator of protein oxidation [1]. In chemical synthesis and bioproduction, the regio- and stereoselectivity of hydroxylation (C-4 vs. C-3 or C-5) dictates the intermediate's utility; enzymes that produce (2S,4R)-4-hydroxylysine do not yield the same product profile or efficiency when targeting other isomers, as shown by a 24.97-fold increase in catalytic efficiency achieved by an engineered C-4 hydroxylase mutant compared to its wild-type [2]. These quantitative differences in production titer, catalytic efficiency, and biological sourcing necessitate precise procurement of the 4-hydroxy isomer.

Quantitative Evidence for 4-Hydroxylysine Differentiation from Analogs


Biocatalytic Production Titer vs. 3-Hydroxylysine

In a direct head-to-head batch-scale bioconversion using recombinant E. coli expressing specific L-lysine hydroxylases, (2S,4R)-4-hydroxylysine was produced at a lower titer but with higher productivity than (2S,3S)-3-hydroxylysine. Specifically, 265 mM (43.0 g/L) of 4-hydroxylysine was achieved from 300 mM L-lysine with an 88% molar conversion in just 24 hours, whereas 3-hydroxylysine required a longer reaction time (52 hours) to reach 531 mM (86.1 g/L) from 600 mM L-lysine with 89% conversion [1]. This demonstrates a significantly higher space-time yield for the 4-hydroxy isomer in this production system.

Biocatalysis Bioproduction Amino Acid Hydroxylation

Engineered Enzyme Catalytic Efficiency vs. Wild-Type for 4-Hydroxylysine Synthesis

The wild-type L-lysine hydroxylase from Niastella koreensis (NkLH4) is ineffective at catalyzing C4 hydroxylation of L-lysine. A highly active mutant (MT3: Q161N/T162A/F178Y/E260D) was engineered using a semirational combinatorial approach, resulting in a 24.97-fold increase in catalytic efficiency (kcat/Km) to 791.33 mM⁻¹ s⁻¹, compared to the wild-type enzyme's 31.69 mM⁻¹ s⁻¹ [1]. This quantitative improvement directly enables the viable commercial production of enantiopure (2S,4R)-4-hydroxylysine.

Protein Engineering Enzyme Kinetics Biocatalysis

Functional Specificity as a Radical-Mediated Oxidation Marker vs. 5-Hydroxylysine

A critical functional differentiation exists in the origin of hydroxylysine isomers. 5-Hydroxylysine is a natural product of enzymatic (lysyl oxidase) post-translational modification in collagen and is therefore not a marker of radical-mediated protein oxidation. In contrast, 4-hydroxylysine (along with 3-hydroxylysine) is exclusively generated by radical attack (e.g., HO•) on protein-bound or free lysine, making it a specific and quantifiable marker for oxidative damage. HPLC analysis of FMOC derivatives allows sensitive and accurate quantitative measurement of these isomers from biological matrices [1].

Oxidative Stress Protein Oxidation Biomarker Validation

Regio- and Stereoselective Hydroxylation: 4R-Hydroxylase Specificity

The discovery of six L-lysine hydroxylases from the clavaminic acid synthase-like superfamily revealed distinct regio- and stereoselectivities. Four enzymes were identified as L-lysine 4R-hydroxylases, which exclusively produce (2S,4R)-4-hydroxylysine. This is in contrast to two L-lysine 3S-hydroxylases that yield (2S,3S)-3-hydroxylysine. The substrate specificity was narrow, but cross-reactivity studies showed that (2S,5R)-5-hydroxylysine could be hydroxylated by both 3S- and 4R-hydroxylases, while the 4R-hydroxylase did not accept other lysine isomers as substrates [1]. This rigid regioselectivity ensures that procuring a specific 4R-hydroxylase is essential for 4-hydroxylysine production, as substituting a 3S-hydroxylase would yield a different product entirely.

Enzyme Specificity Regioselectivity Amino Acid Hydroxylation

4-Hydroxylysine Optimal Deployment Scenarios Based on Differential Evidence


Quantitative Biomarker for Radical-Mediated Protein Oxidation in Disease Models

Leveraging its exclusive origin from radical-mediated oxidation (unlike 5-hydroxylysine), 4-hydroxylysine can be used as a stable, quantifiable marker in HPLC-FMOC assays to measure oxidative protein damage in biological samples (e.g., atherosclerotic plaques, cataractous lenses) [1]. This application is predicated on the isomer's specificity for protein oxidation, providing clear differentiation from collagen-derived 5-hydroxylysine in tissue hydrolysates.

Gram-Scale Bioproduction of Enantiopure (2S,4R)-4-Hydroxylysine as a Pharmaceutical Intermediate

The engineered L-lysine 4R-hydroxylase mutant (MT3) with a 24.97-fold enhanced catalytic efficiency enables gram-scale production of enantiomerically pure (2S,4R)-4-hydroxylysine from readily available L-lysine [2]. The batch-scale process achieving 265 mM product in 24 hours with 88% conversion makes this route viable for supplying 4-hydroxylysine as an intermediate for glycopeptide synthesis or other pharmaceutical applications [3].

Regio- and Stereoselective Synthesis for Glycopeptide Analogue Libraries

The rigid C-4 regio- and stereoselectivity of L-lysine 4R-hydroxylases ensures the exclusive synthesis of (2S,4R)-4-hydroxylysine, which has been used to create glycosylated 4-hydroxylysine derivatives for studying structure-activity relationships in collagen-induced arthritis models [4]. Substitution with 5-hydroxylysine or 3-hydroxylysine would alter the glycopeptide's immunodominant epitope recognition, underscoring the need for precise 4-hydroxy isomer procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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